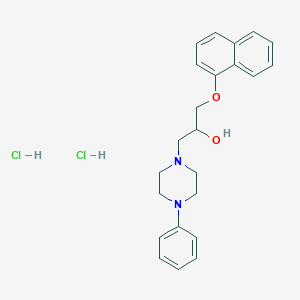

1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a naphthalene ring, a phenylpiperazine moiety, and a propanol group, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

Formation of the Naphthalen-1-yloxy Intermediate:

Synthesis of the Phenylpiperazine Intermediate:

Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions: 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is C23H28Cl2N2O2, with a molecular weight of 435.4 g/mol. The compound features a naphthalene moiety linked to a phenylpiperazine structure, which is significant for its biological activity.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to this compound exhibit antidepressant and anxiolytic properties. The phenylpiperazine component is known to interact with serotonin (5-HT) receptors, particularly the 5-HT2 subtype, which plays a crucial role in mood regulation. Studies have shown that derivatives of phenylpiperazine can effectively modulate dopamine and serotonin levels, suggesting potential therapeutic applications in treating mood disorders .

Anticonvulsant Activity

The compound's structural similarity to known anticonvulsants positions it as a candidate for further evaluation in seizure models. Initial studies have explored its efficacy against induced seizures using models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. Compounds with similar scaffolds have demonstrated significant anticonvulsant activity, indicating that this compound may also possess similar properties .

Case Study 1: Neuropharmacological Evaluation

In a study evaluating various derivatives of phenylpiperazine, compounds were tested for their effects on anxiety and depression-like behaviors in animal models. The findings suggested that certain derivatives exhibited significant anxiolytic effects without causing sedation, making them suitable candidates for further development as antidepressants .

Case Study 2: Anticonvulsant Screening

A focused evaluation of anticonvulsant compounds derived from similar structures revealed that specific analogs showed promising results in reducing seizure frequency in MES and PTZ models. These studies underscore the potential of structurally related compounds to provide insights into the efficacy of this compound as an anticonvulsant agent .

作用機序

The mechanism of action of 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This can result in various physiological effects, depending on the receptor type and the biological context.

類似化合物との比較

- 1-(Naphthalen-1-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

- 1-(Naphthalen-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Comparison:

- Structural Differences: The primary difference lies in the substituents on the piperazine ring (e.g., phenyl vs. methyl or ethyl groups).

- Pharmacological Profile: These structural variations can lead to differences in receptor binding affinity, efficacy, and overall pharmacological effects.

- Uniqueness: 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring, a phenylpiperazine moiety, and a propanol group, which contribute to its unique biological properties. The molecular formula is C₂₃H₃₃Cl₂N₂O, with a molecular weight of approximately 432.44 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to modulate the activity of serotonin and dopamine receptors, which are crucial in various neurological functions. This modulation can lead to significant physiological effects, including anxiolytic and antidepressant properties.

Interaction with Receptors

This compound binds to specific receptors, influencing signal transduction pathways. This interaction can result in changes in neurotransmitter release and receptor sensitivity, thereby affecting mood and behavior.

Biological Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines while demonstrating low toxicity towards normal cells. For instance:

| Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15 µM | |

| HeLa (cervical cancer) | 20 µM | |

| Normal fibroblasts | >100 µM |

The selective cytotoxicity suggests that this compound could be developed as a targeted anticancer agent.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives of the compound against MCF-7 breast cancer cells using the MTT assay. Results indicated that compounds containing similar structural motifs showed enhanced cytotoxicity compared to traditional chemotherapeutics like Tamoxifen, suggesting a promising avenue for further drug development .

- Neuropharmacological Effects : Another study focused on the compound's effects on serotonin receptor modulation. It was found to significantly enhance serotonin levels in synaptic clefts by inhibiting reuptake mechanisms, indicating potential applications in treating depression and anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of the naphthalenyl ether.

- Synthesis of the phenylpiperazine derivative.

- Coupling reaction to form the final product.

Research into structural modifications has shown that variations in substituents can enhance biological activity and reduce side effects, making it a versatile scaffold for drug design .

特性

IUPAC Name |

1-naphthalen-1-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.2ClH/c26-21(18-27-23-12-6-8-19-7-4-5-11-22(19)23)17-24-13-15-25(16-14-24)20-9-2-1-3-10-20;;/h1-12,21,26H,13-18H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVILFLRIRYTGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。